molecular formula C14H16N6O3S B2494764 3,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide CAS No. 2034234-54-1

3,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide

Cat. No. B2494764
CAS RN: 2034234-54-1
M. Wt: 348.38
InChI Key: OKRILGPXQYLLEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide often involves multistep reactions that include nucleophilic addition and cyclization processes. For example, the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides showcases the complexity and efficiency of synthesizing heterocyclic sulfonamides, which are structurally similar to the compound (Rozentsveig et al., 2013).

Molecular Structure Analysis

The molecular structure of related sulfonamides is characterized by the presence of heterocyclic rings such as imidazole and pyrazole, which are crucial for the compound's biological activity. For instance, the detailed structure of ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate dimethyl sulfoxide hemisolvate reveals the influence of substituents on the molecule's geometry and potential intermolecular interactions (Thaher et al., 2012).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, to form complex heterocyclic systems. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological activity. The synthesis and characterization of novel heterocyclic compounds containing a sulfonamido moiety demonstrate these chemical transformations and their significance (Azab et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. The analysis of these properties is essential for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards different chemical reagents, are influenced by the presence of functional groups such as sulfonamide and heterocyclic rings. Studies on compounds like 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide elucidate these properties and their implications for the compound's biological activity and stability (Peng-yun, 2013).

Scientific Research Applications

Antibacterial Agents

Research has shown that sulfonamide derivatives, including compounds similar to 3,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide, exhibit potent antibacterial activities. For example, Azab, Youssef, and El‐Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, which demonstrated high antibacterial activity against various strains (Azab, Youssef, & El‐Bordany, 2013).

Enzyme Inhibition

Sulfonamide derivatives have been evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, showing promising results with low cytotoxicity. Ozmen Ozgun et al. (2019) highlighted the potential of these compounds as enzyme inhibitors, which could be further developed into novel therapeutic agents (Ozmen Ozgun et al., 2019).

Development of Hybrid Compounds

The synthesis and biological evaluation of hybrid compounds that incorporate the sulfonamido group have been a significant area of research. Ghomashi et al. (2022) reviewed recent advances in designing sulfonamide hybrids, demonstrating their varied pharmacological activities, including antibacterial, anti-obesity, and antitumor effects (Ghomashi et al., 2022).

Anticancer Activity

Additionally, compounds related to this compound have been synthesized and evaluated for their anticancer activity. El-Gaby et al. (2017) reported on the synthesis of pyrazole derivatives containing a sulfonamide group, some of which showed better in vitro anticancer activity against Ehrlich ascites carcinoma cells than the reference drug doxorubicin (El-Gaby et al., 2017).

properties

IUPAC Name

3,5-dimethyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3S/c1-10-13(11(2)23-19-10)24(21,22)18-6-8-20-7-5-17-14(20)12-9-15-3-4-16-12/h3-5,7,9,18H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRILGPXQYLLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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